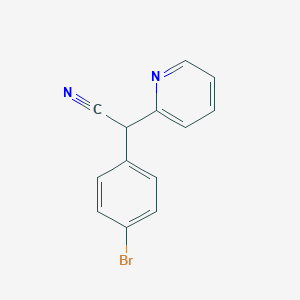

alpha-(4-Bromophenyl)pyridine-2-acetonitrile

Description

alpha-(4-Bromophenyl)pyridine-2-acetonitrile (CAS 65676-22-4) is a brominated aromatic compound featuring a pyridine backbone substituted with a 4-bromophenyl group and an acetonitrile moiety. Its molecular formula is C₁₇H₁₈BrN₃, with a molecular weight of 368.25 g/mol. This compound is structurally characterized by the presence of a bromine atom at the para position of the phenyl ring, which influences its electronic and steric properties.

The bromophenyl group in this compound is notable for its electron-withdrawing nature, which may enhance stability and influence intermolecular interactions. Such properties are critical in medicinal chemistry, where halogenated aromatic systems often improve pharmacokinetic profiles .

Properties

IUPAC Name |

2-(4-bromophenyl)-2-pyridin-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-11-6-4-10(5-7-11)12(9-15)13-3-1-2-8-16-13/h1-8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKCUNAECONNCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001006362 | |

| Record name | (4-Bromophenyl)(pyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85750-24-9 | |

| Record name | α-(4-Bromophenyl)-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85750-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(4-Bromophenyl)pyridine-2-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085750249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Bromophenyl)(pyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(4-bromophenyl)pyridine-2-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(4-Bromophenyl)pyridine-2-acetonitrile typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in a solvent mixture of dimethylformamide (DMF) and water . The reaction is carried out at 40°C for 12 hours . After the reaction, the mixture is quenched with water and extracted with ethyl acetate . The organic layer is then washed with saturated sodium chloride solution and dried over sodium sulfate . The solvent is removed under reduced pressure to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Alpha-(4-Bromophenyl)pyridine-2-acetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as .

Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as or in the presence of suitable solvents.

Reduction Reactions: Reducing agents like or .

Oxidation Reactions: Oxidizing agents such as or .

Major Products Formed:

Substitution Reactions: Products with different functional groups replacing the bromine atom.

Reduction Reactions: Corresponding amine derivatives.

Oxidation Reactions: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as a valuable intermediate in the synthesis of various pharmaceutical agents. Notably, it plays a critical role in the production of Bromopheniramine Maleate, an antihistamine used to treat allergies . The presence of the bromine atom enhances its electrophilic properties, making it suitable for further chemical modifications that can lead to biologically active derivatives.

Case Study: Antiviral Properties

Research has indicated that compounds with similar structural motifs exhibit antiviral activities. For instance, derivatives synthesized from pyridine-based compounds have shown efficacy against viruses such as HSV-1 and HCV . These findings suggest that alpha-(4-Bromophenyl)pyridine-2-acetonitrile may also possess unexplored antiviral properties, warranting further investigation.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions allows chemists to create more complex molecules through straightforward pathways. The compound can be utilized in:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of new compounds.

- Coupling Reactions : It can participate in cross-coupling reactions, which are essential for constructing complex organic frameworks.

Studies have shown that the structural characteristics of this compound contribute to its biological activity. Research focusing on its binding affinity to various biological targets is crucial for understanding its mechanism of action. For example:

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Potential antiviral activity | |

| Bromopheniramine Maleate | Antihistamine properties |

Chemical Properties and Reactivity

The compound’s physical properties, such as its boiling point (452.5°C) and density (1.312 g/cm³), indicate its stability under various conditions, making it suitable for industrial applications. Its molecular formula (C₁₇H₁₈BrN₃) suggests that it can engage in diverse chemical reactions that are fundamental in synthetic chemistry.

Comparison with Related Compounds

To better understand the unique aspects of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Alpha-(4-Chlorophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile | Chlorine instead of Bromine | Different reactivity due to chlorine |

| Alpha-(Phenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile | No halogen substituent | Distinct pharmacological profile |

This comparison highlights how the presence of bromine affects both chemical reactivity and biological activity, which could be pivotal in drug design.

Mechanism of Action

The mechanism of action of alpha-(4-Bromophenyl)pyridine-2-acetonitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyridine ring can interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in chemical reactions, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Analogs

The most direct structural analogs of alpha-(4-Bromophenyl)pyridine-2-acetonitrile are halogen-substituted derivatives, particularly the chloro counterpart (CAS 65676-21-3, C₁₇H₁₈ClN₃). Key comparisons include:

| Property | This compound | alpha-(4-Chlorophenyl)pyridine-2-acetonitrile |

|---|---|---|

| CAS Number | 65676-22-4 | 65676-21-3 |

| Molecular Weight | 368.25 g/mol | 323.80 g/mol |

| Halogen Atom | Bromine (Atomic radius: 1.85 Å) | Chlorine (Atomic radius: 0.99 Å) |

| Electron Effect | Strong electron-withdrawing (-I effect) | Moderate electron-withdrawing (-I effect) |

| Lipophilicity (logP) | Higher (Br increases lipophilicity) | Lower |

This suggests that for acetonitrile analogs, biological activity may depend more on core structure than halogen choice. However, bromine’s larger size and higher lipophilicity could enhance membrane permeability or binding affinity in specific contexts .

Pyridazinone Derivatives with 4-Bromophenyl Groups

Compounds such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () share the 4-bromophenyl motif but differ in core structure (pyridazinone vs. pyridine-acetonitrile). Key distinctions include:

| Property | This compound | Pyridazinone Derivatives (e.g., FPR2 Agonists) |

|---|---|---|

| Core Structure | Pyridine-acetonitrile | Pyridazinone (1,2-diazine) |

| Functional Groups | Acetonitrile, bromophenyl | Methoxybenzyl, amide, ketone |

| Biological Activity | Not reported | FPR2 agonism, calcium mobilization, chemotaxis |

| Receptor Specificity | N/A | Mixed FPR1/FPR2 or FPR2-selective |

The pyridazinone derivatives demonstrate that the 4-bromophenyl group, combined with methoxy substituents, can drive receptor selectivity (e.g., FPR2 activation). This highlights the importance of substituent positioning and electronic effects: the bromophenyl group’s -I effect may enhance hydrogen bonding or dipole interactions in target binding, while methoxy groups provide electron-donating effects (+M) .

Bromophenyl-Containing Pesticides

Compounds like bromopropylate and fluazolate () feature bromophenyl groups but differ substantially in functional groups:

| Property | This compound | Bromopropylate |

|---|---|---|

| Core Structure | Pyridine-acetonitrile | Benzeneacetate ester |

| Application | Pharmaceutical impurity standard | Acaricide, insecticide |

| Key Functional Groups | Acetonitrile, bromophenyl | Hydroxybenzeneacetate, isopropyl ester |

These pesticides illustrate that bromophenyl groups enhance stability and bioavailability in agrochemicals, likely due to increased resistance to oxidative degradation. However, the acetonitrile group in the target compound may confer distinct reactivity, such as participation in nucleophilic addition reactions .

Biological Activity

Alpha-(4-Bromophenyl)pyridine-2-acetonitrile is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial, anticancer, and antioxidant properties. This detailed article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Bromophenyl Group : A phenyl group substituted with a bromine atom, which can influence biological activity.

- Nitrile Functionality : The presence of a cyano group () that may participate in various chemical reactions.

These structural components contribute to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various pyridine derivatives, it was found to possess potent activity against both gram-positive and gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.013 µM |

| Escherichia coli | 0.013 µM |

| Pseudomonas aeruginosa | 0.025 µM |

The compound's effectiveness against these pathogens suggests its potential as a candidate for developing new antimicrobial agents .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against various human cancer cell lines, including MCF7 (breast cancer) and HT29 (colorectal cancer). The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 2.243 ± 0.217 |

| HT29 | 3.964 ± 0.360 |

| A2780 | 3.500 ± 0.200 |

The results indicate that this compound exhibits lower IC50 values compared to traditional chemotherapeutics like Doxorubicin, highlighting its potential as an effective anticancer agent with a favorable safety profile .

3. Antioxidant Activity

The antioxidant capacity of this compound was evaluated using several assays, including DPPH and ABTS methods. The compound demonstrated moderate antioxidant activity, comparable to known standards such as ascorbic acid.

| Assay Method | Activity Level |

|---|---|

| DPPH Scavenging | Moderate |

| ABTS Scavenging | Moderate |

These findings suggest that the compound may contribute to cellular protection against oxidative stress, which is implicated in various diseases .

The biological activity of this compound is thought to arise from its interaction with specific molecular targets:

- Enzyme Inhibition : The bromophenyl group may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : The pyridine ring can interact with various receptors, potentially modulating signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antibacterial Efficacy : In a comparative study, derivatives of pyridine were synthesized and tested against multiple bacterial strains. The results indicated that modifications to the bromophenyl group significantly enhanced antibacterial potency .

- Cytotoxicity Analysis : A study on structurally similar compounds revealed that those with halogen substitutions exhibited enhanced cytotoxicity against cancer cell lines, suggesting that this compound could follow a similar trend .

- Antioxidant Mechanisms : Research into the antioxidant mechanisms of pyridine derivatives indicated that the presence of electron-withdrawing groups like bromine could enhance radical scavenging activity .

Q & A

Q. What are the optimal synthetic routes for alpha-(4-Bromophenyl)pyridine-2-acetonitrile, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves introducing the 4-bromophenyl group via Suzuki-Miyaura cross-coupling between pyridine-2-acetonitrile derivatives and 4-bromophenylboronic acid. The nitrile group can be introduced through nucleophilic substitution or cyanation reactions. For purity, employ HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Validate purity further via elemental analysis (e.g., ±0.3% deviation for C, H, N) and high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Use single-crystal X-ray diffraction (XRD) with programs like SHELXL for refinement. For example, monoclinic crystal systems (space group P2₁/n) are common for bromophenyl derivatives, with unit cell parameters refined to an R₁ factor < 0.05. Validate the structure using PLATON for symmetry checks and OLEX2 for visualization . Complementary NMR (¹H/¹³C) and IR spectroscopy (nitrile stretch ~2240 cm⁻¹) should align with computational predictions .

Advanced Research Questions

Q. How can contradictions between XRD data and spectroscopic results be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal packing (XRD). Address this by:

Q. What computational approaches are suitable for studying the electronic properties of this compound?

- Methodological Answer : Conduct density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level to model:

Q. How does the bromophenyl substituent influence regioselectivity in further functionalization reactions?

- Methodological Answer : The electron-withdrawing bromine atom directs electrophilic substitution to the meta position of the phenyl ring. For example, in nitration reactions , use mixed HNO₃/H₂SO₄ at 0–5°C to isolate meta-nitro derivatives. Monitor regioselectivity via LC-MS and confirm with NOE NMR to detect proximity between substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.